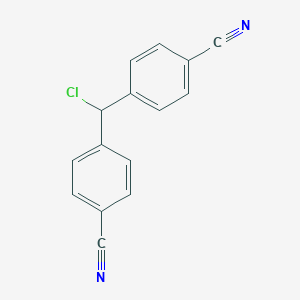
4,4'-(Chloromethylene)-bis-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(Chloromethylene)-bis-benzonitrile is a useful research compound. Its molecular formula is C15H9ClN2 and its molecular weight is 252.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,4'-(Chloromethylene)-bis-benzonitrile, also known as CBN , is a compound that has garnered attention for its potential biological activities. This article delves into its interactions with biological systems, mechanisms of action, and relevant case studies that highlight its pharmacological and toxicological profiles.
Chemical Structure and Properties
The chemical formula for this compound is C15H10ClN. The structure comprises two benzonitrile groups linked by a chloromethylene bridge. This configuration is significant for its biological activity, influencing how the compound interacts with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : It has been investigated for its potential to interact with specific enzymes, possibly inhibiting their activity or altering their function.
- Receptor Binding : The compound may bind to various receptors, impacting signaling pathways critical for cellular function.
- DNA Interaction : Preliminary studies suggest that it could influence DNA repair mechanisms and may have mutagenic properties .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from key studies:
Case Studies
Several case studies have explored the biological implications of this compound:
- Toxicological Assessment :
-
Cytotoxicity in Cancer Cells :
- Research involving human cancer cell lines revealed that CBN exhibited cytotoxic effects characterized by decreased cell viability and increased lactate dehydrogenase leakage. This suggests that CBN may induce apoptosis or necrosis in cancerous cells.
- Environmental Impact Studies :
Aplicaciones Científicas De Investigación
Organic Synthesis
One of the primary applications of 4,4'-(Chloromethylene)-bis-benzonitrile is as an intermediate in organic synthesis . Its reactivity allows it to participate in various chemical transformations:
- Substitution Reactions : The chloromethyl group in this compound can be substituted by nucleophiles under suitable conditions, enabling the synthesis of more complex organic molecules. This property is particularly useful for the development of pharmaceuticals and agrochemicals.
- Synthesis of Novel Compounds : The compound can be utilized to create new derivatives that may exhibit unique biological activities or improved physical properties. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their structural similarity to known pharmacophores .
Material Science
In material science, this compound is investigated for its potential applications in the development of advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound may exhibit improved resistance to solvents and thermal degradation .
- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be used in formulating coatings and adhesives that require specific performance characteristics such as adhesion strength and resistance to environmental factors.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Propiedades
IUPAC Name |
4-[chloro-(4-cyanophenyl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXGIUUGTZYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













